molecular formula C14H22O5 B1594516 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol CAS No. 36366-93-5

2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol

Cat. No.: B1594516
CAS No.: 36366-93-5
M. Wt: 270.32 g/mol
InChI Key: RGRVGOMPHMWMJX-UHFFFAOYSA-N
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Description

2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol is a chemical compound with the molecular formula C14H22O5. It is a colorless, transparent, and viscous liquid that is nearly odorless. This compound is known for its applications as a solvent and a chemical intermediate . It is characterized by its phenoxy and ethoxy functional groups, which contribute to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol typically involves the reaction of phenol with ethylene oxide in the presence of a base, followed by further reaction with additional ethylene oxide units. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where phenol and ethylene oxide are reacted in a series of reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent for organic reactions and as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol involves its ability to lower the surface tension of water, allowing it to spread and penetrate more effectively. This property makes it an efficient surfactant, helping to remove dirt, grease, and other contaminants from surfaces . Additionally, its phenoxy and ethoxy groups enable it to interact with various molecular targets, facilitating its use in different chemical and biological processes .

Comparison with Similar Compounds

  • 2-(2-Phenoxyethoxy)ethanol
  • 2-(2-(2-Phenoxyethoxy)ethoxy)ethanol
  • 2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol

Comparison: 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol is unique due to its extended ethoxy chain, which enhances its solubility and surfactant properties compared to shorter-chain analogs. The presence of multiple ethoxy groups also increases its ability to interact with various substrates, making it more versatile in applications .

Properties

IUPAC Name

2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c15-6-7-16-8-9-17-10-11-18-12-13-19-14-4-2-1-3-5-14/h1-5,15H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRVGOMPHMWMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041295
Record name 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36366-93-5
Record name Tetraethylene glycol monophenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36366-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-(2-(2-PHENOXYETHOXY)ETHOXY)ETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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